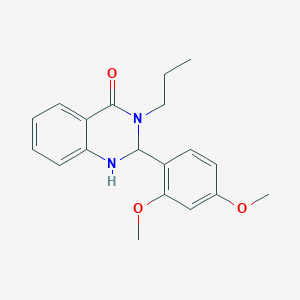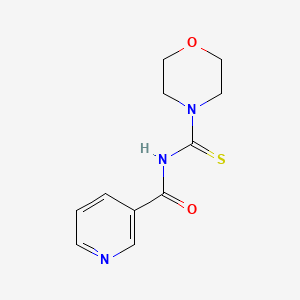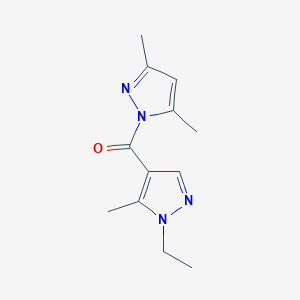
2-(2,4-Dimethoxy-phenyl)-3-propyl-2,3-dihydro-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of 2,4-dimethoxybenzaldehyde with propylamine, followed by cyclization with anthranilic acid. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinazolinone compounds.
Substitution: Halogenated quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit bacterial RNA polymerase, thereby exerting its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone
- 2-(2,4-Dimethoxyphenyl)-3-ethyl-2,3-dihydro-4(1H)-quinazolinone
- 2-(2,4-Dimethoxyphenyl)-3-butyl-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
2-(2,4-Dimethoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is unique due to its specific propyl group, which can influence its biological activity and chemical reactivity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Propiedades
Fórmula molecular |
C19H22N2O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C19H22N2O3/c1-4-11-21-18(15-10-9-13(23-2)12-17(15)24-3)20-16-8-6-5-7-14(16)19(21)22/h5-10,12,18,20H,4,11H2,1-3H3 |
Clave InChI |
LPYJMGCDGWUASB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10898028.png)
![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10898032.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B10898036.png)


![2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10898064.png)
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10898065.png)
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10898066.png)
![5-(3-bromophenyl)-1-{2-[3-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10898071.png)
![N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10898075.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone](/img/structure/B10898079.png)
![4-{3-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B10898080.png)
![10-hexanoyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10898084.png)
![(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10898102.png)
